molecular formula C23H26N2O3 B11151009 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11151009
M. Wt: 378.5 g/mol
InChI Key: PRQCWARJFUJFJS-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a strategically designed hybrid structure, combining an indole scaffold with a tetrahydro-2H-pyran carboxamide moiety. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of novel therapeutic agents for inflammation-related conditions and neurodegenerative disorders. The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities . Its substitution with a methoxy group at the 4-position, connected via an ethyl linker to a complex carboxamide group, is a structural motif seen in compounds targeting enzyme systems such as cyclooxygenase-2 (COX-II) and monoamine oxidase B (MAO-B) . The 4-phenyltetrahydro-2H-pyran-4-carboxamide segment provides a conformationally constrained, three-dimensional structure that can enhance binding specificity and optimize pharmacokinetic properties. The compound's primary research value lies in its potential as a lead structure for developing enzyme inhibitors. Researchers are exploring its application in inhibiting key inflammatory mediators like COX-II, an inducible enzyme overexpressed in response to inflammatory stimuli and a well-validated target for anti-inflammatory drugs . Furthermore, structural analogs based on the indole-carboxamide framework have demonstrated potent and selective inhibitory activity against MAO-B, an enzyme target for Parkinson's disease therapy . The mechanism of action for this compound is anticipated to involve competitive or allosteric inhibition at the active site of such target enzymes, thereby modulating critical biological pathways. This product is intended for in vitro experimental use only, including enzyme inhibition assays, binding affinity studies, and structure-activity relationship (SAR) analysis to guide the rational design of more efficacious and selective bioactive molecules.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C23H26N2O3/c1-27-21-9-5-8-20-19(21)10-14-25(20)15-13-24-22(26)23(11-16-28-17-12-23)18-6-3-2-4-7-18/h2-10,14H,11-13,15-17H2,1H3,(H,24,26)

InChI Key

PRQCWARJFUJFJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer method employs acid-catalyzed rearrangement of aryl hydrazones. For 4-methoxyindole derivatives, 3,5-dimethoxyaniline (15 in Scheme 2 of) is condensed with ketoesters or pyruvic acid derivatives. For example:

  • Microwave-assisted synthesis : A mixture of phenylhydrazine (19), pyruvic acid (20), ZnCl₂, and PCl₅ irradiated under microwaves yields 4,6-dimethoxyindole (18) in 79% yield.

  • Key conditions : Microwave irradiation (5 hours), ZnCl₂/PCl₅ catalyst system.

Bischler Indole Synthesis

This method involves cyclization of phenacyl anilines. For 4-methoxyindoles:

  • Intermediate formation : 3,5-Dimethoxyaniline (15) reacts with phenacyl bromides (21–22) in ethanol/NaHCO₃ to form amino ketones (23–25), which cyclize under heat to 2-substituted indoles (25–26).

  • Yield optimization : Neutral conditions (LiBr, NaHCO₃, 1-propanol) improve yields to 61% for 3-substituted derivatives.

Preparation of 4-Phenyltetrahydro-2H-Pyran-4-Carboxamide

The tetrahydropyran-carboxamide moiety is constructed via cyclization and amidation steps.

Cyclization of Diol Precursors

Tetrahydropyran rings are typically formed by acid-catalyzed cyclization of diols. For 4-phenyl substitution:

  • Substrate : 4-Phenyl-1,5-pentanediol undergoes cyclization in HCl/EtOH to yield 4-phenyltetrahydropyran.

  • Functionalization : Oxidation of the hydroxyl group to a ketone, followed by conversion to a carboxylic acid via haloform reaction.

Amidation of Tetrahydropyran-4-Carboxylic Acid

  • Activation : The carboxylic acid is converted to an acid chloride using SOCl₂ or POCl₃.

  • Coupling : Reaction with amines (e.g., ethylenediamine) in presence of Et₃N yields the carboxamide.

Alkylation to Introduce the Ethyl Linker

The ethyl spacer connects the indole and tetrahydropyran-carboxamide via N-alkylation .

Indole Alkylation

  • Substrate : 4-Methoxyindole (18) is treated with 1,2-dibromoethane in DMF/K₂CO₃ to form 1-(2-bromoethyl)-4-methoxyindole.

  • Conditions : 60°C, 12 hours, 70–75% yield.

Amine Functionalization

The bromoethyl intermediate reacts with the tetrahydropyran-carboxamide’s amine group:

  • Nucleophilic substitution : 1-(2-Bromoethyl)-4-methoxyindole and tetrahydropyran-4-carboxamide are heated in acetonitrile with K₂CO₃.

  • Yield : ~65% after purification.

Final Assembly via Amide Coupling

A two-step protocol ensures efficient linkage:

Carboxylic Acid Activation

  • Reagents : POCl₃ or (COCl)₂ in DMF activate the tetrahydropyran-carboxylic acid.

Amide Bond Formation

  • Coupling : The activated acid reacts with N-[2-(4-methoxyindol-1-yl)ethyl]amine in CH₂Cl₂/Et₃N.

  • Workup : Column chromatography (SiO₂, EtOAc/hexane) isolates the final product.

Optimization and Challenges

StepChallengeSolutionYield Improvement
Indole alkylationCompeting C-alkylationUse bulky bases (e.g., DBU)75% → 85%
Amide couplingLow nucleophilicity of amineEmploy HOBt/EDCI coupling agents60% → 78%
CyclizationRing-opening side reactionsUse anhydrous conditions50% → 70%

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues with Modified Pyran Substituents

(a) N-(Naphthalen-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
  • Key Differences : Replaces the indol-ethyl group with a naphthalene substituent.
  • Activity : Exhibits IC₅₀ = 9.8 µM against IDO1 and >10-fold selectivity over TDO2 (tryptophan 2,3-dioxygenase 2), highlighting the importance of aromatic bulk for potency .
(b) N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide
  • Key Differences : Substitutes the 4-phenyl group on the pyran with a 4-methoxyphenyl group and modifies the indole substituent (methyl at position 1).
  • Molecular Weight : 378.5 vs. the target compound’s estimated ~420–440 g/mol (based on similar structures).
  • Implications : Methoxy groups may enhance solubility, while methyl substitution on indole could affect steric interactions .

Analogues with Alternative Heterocyclic Cores

(a) N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
  • Key Differences : Replaces the pyran-carboxamide core with a coumarin (chromen-2-one) derivative.
  • Structural Impact : The coumarin’s conjugated system may alter electronic properties and binding affinity compared to the pyran’s saturated ring .
(b) NAT-1 and NAT-2 (Thiazolidinone Derivatives)
  • Key Differences: Feature a thiazolidinone ring instead of pyran, linked to nicotinamide.
  • Activity : Demonstrated antioxidant and anti-inflammatory properties, suggesting divergent biological targets compared to the pyran-indole scaffold .

Modifications in Indole Substituents

(a) 2-(4-Methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
  • Key Differences : Adds a second methoxy group on the phenyl ring of the pyran and uses an acetamide linker instead of ethyl.
  • Molecular Weight : 408.5, slightly higher than the target compound.
  • SAR Insight : Additional methoxy groups may enhance lipophilicity and membrane permeability .
(b) 1-(2-Methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide
  • Key Differences : Introduces a methoxyethyl chain on the indole nitrogen.
  • Structural Impact : Elongated chains may influence pharmacokinetic properties, such as metabolic stability .

Activity and Selectivity Trends

Compound Core Structure Key Substituents IC₅₀ (IDO1) Selectivity (TDO2)
Target Compound Pyran-carboxamide 4-Methoxyindole, ethyl linker N/A N/A
N-(Naphthalen-1-yl)-pyran-carboxamide Pyran-carboxamide Naphthalene 9.8 µM >10-fold
H-89 (Isoquinoline sulfonamide) Isoquinoline sulfonamide p-Bromocinnamylamino 0.05 µM* Broad kinase

*H-89 is a protein kinase A inhibitor, included here to illustrate divergent biological targets despite structural differences.

Q & A

Q. Example Protocol :

StepReactionConditionsYieldReference
1Cyclization to tetrahydropyranH₂SO₄, 80°C, 12h65%
2Indole alkylationK₂CO₃, DMF, 60°C, 8h72%
3Amide couplingEDCI, HOBt, DCM, RT, 24h58%

How should researchers characterize this compound to confirm structural integrity?

Basic Research Question
Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the indole NH proton (δ 10.2–11.5 ppm) and methoxy singlet (δ ~3.8 ppm) .
    • ¹³C NMR : Confirm the tetrahydropyran carbons (δ 60–70 ppm) and carbonyl resonance (δ ~170 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to verify purity (>95%) and molecular ion peaks .
  • X-ray crystallography (if crystalline): Resolve the tetrahydropyran chair conformation and indole orientation .

Data Interpretation Tip : Discrepancies in NOESY correlations may indicate rotameric flexibility in the ethyl linker .

What strategies are effective for optimizing bioactivity through structural modifications?

Advanced Research Question
Structure-Activity Relationship (SAR) Considerations :

  • Tetrahydropyran substitution : Introducing electron-withdrawing groups (e.g., CF₃) at the 4-position enhances metabolic stability but may reduce solubility .
  • Indole modifications : Replacing 4-methoxy with halogens (e.g., Cl, F) improves target binding affinity in kinase assays .
  • Linker optimization : Shortening the ethyl spacer to methyl reduces conformational entropy, potentially improving potency .

Case Study :
In analogous compounds, replacing the phenyl group with a pyrimidine ring increased selectivity for serotonin receptors (Ki = 12 nM vs. 85 nM for phenyl) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Common pitfalls and solutions:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Solubility issues : Use DMSO stocks ≤0.1% and confirm compound stability via LC-MS during long-term assays .
  • Off-target effects : Perform counter-screening against related targets (e.g., GPCR panels) to validate specificity .

Example : A study reported conflicting IC₅₀ values (5 µM vs. 22 µM) for a similar compound due to differences in cell lines (HEK293 vs. CHO). Repeating assays in both systems confirmed lineage-dependent activity .

What in vitro models are suitable for evaluating this compound’s pharmacological potential?

Advanced Research Question

  • Kinase inhibition : Screen against panels like KinomeScan to identify targets (e.g., JAK2, BTK) .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with EC₅₀ calculations .
  • Permeability : Perform Caco-2 monolayer assays to predict blood-brain barrier penetration .

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., COX-2) .
  • ADMET prediction : Employ SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories to prioritize derivatives .

Validation : A QSAR model for analogous compounds achieved R² = 0.89 between predicted and experimental IC₅₀ values .

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